molecular formula C14H10Cl2NO2- B1215414 Meclodium

Meclodium

Cat. No.: B1215414
M. Wt: 295.1 g/mol
InChI Key: SBDNJUWAMKYJOX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CB1 antagonists typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common reagents used in these reactions include halogenated aromatic compounds, organometallic reagents, and various catalysts .

Industrial Production Methods

Industrial production of CB1 antagonists involves scaling up the synthetic routes developed in the laboratory. This often requires optimization of reaction conditions to improve yield and purity, as well as the development of efficient purification methods . Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

CB1 antagonists undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Properties

Molecular Formula

C14H10Cl2NO2-

Molecular Weight

295.1 g/mol

IUPAC Name

2-(2,6-dichloro-3-methylanilino)benzoate

InChI

InChI=1S/C14H11Cl2NO2/c1-8-6-7-10(15)13(12(8)16)17-11-5-3-2-4-9(11)14(18)19/h2-7,17H,1H3,(H,18,19)/p-1

InChI Key

SBDNJUWAMKYJOX-UHFFFAOYSA-M

SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)[O-])Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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